molecular formula C17H18N8 B12244858 1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine

1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine

Cat. No.: B12244858
M. Wt: 334.4 g/mol
InChI Key: NGLONJZNBAQHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrazolo[1,5-a]pyrimidine and pyrrolo[3,2-d]pyrimidine moieties, which are known for their significant biological and pharmacological activities .

Preparation Methods

The synthesis of 1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine involves multiple steps and specific reaction conditions. One common synthetic route includes the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The reactions typically involve cyclocondensation processes, which are facilitated by various reagents and solvents. Industrial production methods may employ deep eutectic solvents (DES) to provide a more environmentally friendly and efficient synthesis .

Chemical Reactions Analysis

1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N8

Molecular Weight

334.4 g/mol

IUPAC Name

5-methyl-7-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H18N8/c1-12-10-15(25-14(22-12)3-5-21-25)23-6-8-24(9-7-23)17-16-13(2-4-18-16)19-11-20-17/h2-5,10-11,18H,6-9H2,1H3

InChI Key

NGLONJZNBAQHSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NC=NC5=C4NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.